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Compound of Interest

Compound Name:

Methyl 2-amino-4-(4-

isopropylphenyl)thiophene-3-

carboxylate

CAS No.: 350990-20-4

Cat. No.: B1362127

Get Quote

Executive Summary
The 2-aminothiophene (2-AT) scaffold represents a "privileged structure" in medicinal

chemistry, capable of binding to a diverse array of biological targets including kinases, G-

protein coupled receptors (GPCRs), and microbial enzymes.[1][2] Despite its synthetic

accessibility via the Gewald reaction, the scaffold presents unique challenges regarding

metabolic stability and potential pan-assay interference (PAINS). This guide provides a rigorous

analysis of the physicochemical and structural determinants governing the bioactivity of 2-AT

analogs, offering actionable strategies for lead optimization while mitigating liability risks.

Chemical Architecture & Synthetic Accessibility
The Scaffold
The 2-aminothiophene core is an electron-rich, five-membered aromatic heterocycle containing

sulfur.[3] Its pharmacological versatility arises from its ability to present hydrogen bond donors
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(C2-amine) and acceptors (C3-carbonyl/cyano) in a rigid, planar orientation, often mimicking

the adenine ring of ATP or the indole core of tryptophan.

The Gewald Reaction: Mechanism & Protocol
The primary route to polysubstituted 2-aminothiophenes is the Gewald reaction, a multi-

component condensation of a ketone/aldehyde, an activated nitrile (e.g., ethyl cyanoacetate,

malononitrile), and elemental sulfur in the presence of a base.

Mechanistic Insight: The reaction proceeds via a Knoevenagel condensation followed by

thionation. Recent computational studies suggest that the polysulfide intermediates play a

critical role, where protonation changes their electrophilic behavior, facilitating the final

cyclization.
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Figure 1: Step-wise mechanism of the Gewald synthesis, highlighting the critical sulfur uptake

and cyclization phases.

Standard Experimental Protocol: Gewald Synthesis
Validation Level: High (Standard Organic Synthesis)

Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (10 mmol), Elemental Sulfur (10

mmol), Morpholine (15 mmol), Ethanol (20 mL).

Procedure:
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Mix ketone and activated nitrile in ethanol.

Add sulfur and morpholine dropwise (exothermic reaction).

Reflux at 60–70°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).

Cool to room temperature; pour into crushed ice.

Purification: Filter the precipitate. Recrystallize from ethanol to yield the 2-amino-4,5,6,7-

tetrahydrobenzo[b]thiophene derivative.

Checkpoint: The product should appear as yellow/orange crystals. 1H NMR must show the

characteristic broad singlet for NH2 (approx. 6.0–7.5 ppm) and absence of the ketone

carbonyl signal.

Structure-Activity Relationship (SAR) Deep Dive
The biological activity of 2-ATs is governed by substituents at positions C2, C3, C4, and C5.

SAR Summary Map
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Figure 2: Functional dissection of the 2-aminothiophene scaffold showing the pharmacophoric

role of each position.
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Position-Specific Analysis
Position C2: The Amine Handle

Primary Role: Acts as a critical hydrogen bond donor. In kinase inhibitors, this amine often

interacts with the hinge region of the ATP binding site.

Liability: The free primary amine on the electron-rich thiophene ring makes the molecule

susceptible to oxidation, potentially forming reactive iminoquinone species (PAINS alert).

Optimization Strategy: Conversion to Schiff bases or amides often retains activity while

improving metabolic stability. For antileishmanial activity, linking an indole moiety here (e.g.,

via a methylene bridge) significantly enhances potency.

Position C3: The Electron Withdrawing Group (EWG)
Synthetic Necessity: A strong EWG (CN, COOEt, COAr) is required for the Gewald

cyclization.

Biological Role: Acts as a hydrogen bond acceptor.

GLP-1R Modulators: A 3-arylketone (C3-CO-Ar) is superior to esters, showing a 2-fold

increase in insulin secretion efficacy.[4]

Kinase Inhibitors: A carboxylic acid or ester at C3 is often required to orient the molecule

within the active site.

Positions C4 & C5: The Hydrophobic Domain
Role: These positions dictate the shape and lipophilicity (LogP) of the molecule.

Cyclization: Fusing a cyclohexane ring across C4-C5 (creating a

tetrahydrobenzo[b]thiophene) is a classic strategy.

Antifungal Activity: The cycloalkyl ring is essential.[5] Aromatization or removal of this ring

abolishes activity against Candida and Cryptococcus spp.

Aryl Substitution: For atypical PKC (aPKC) inhibitors, a phenyl group at C4 is critical.

Electron-donating groups (EDGs) on this phenyl ring (e.g., 4-OMe) significantly improve IC50
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values (low nanomolar range).

Therapeutic Case Studies & Data
Case Study: Atypical PKC (aPKC) Inhibitors
Target: PKCζ and PKCι (involved in vascular permeability and inflammation).[6] Scaffold: 2-

amino-3-carboxy-4-phenylthiophene.[6][7]

Key SAR Findings:

C4-Phenyl Ring: Essential for activity.

Electronic Effect: Electron-donating substituents on the C4-phenyl ring enhance potency.

C3-Carboxylate: The free acid (-COOH) or ethyl ester (-COOEt) is tolerated, but the acid

often improves solubility.

Quantitative Data Summary:

Compound
ID

C3
Substituent

C4
Substituent

C5
Substituent

Target
Activity
(IC50/EC50)

Lead A -COOEt Phenyl -CH3 aPKC ~150 nM

Optimized B -COOH
4-Methoxy-

phenyl
-CH3 aPKC 12 nM

Inactive C -COOEt Methyl -CH3 aPKC > 10 µM

Insight: The jump in potency from Lead A to Optimized B illustrates the critical role of the

electron-donating methoxy group, likely optimizing pi-stacking or filling a specific hydrophobic

pocket in the kinase domain.

Case Study: Antifungal Agents
Target:Candida albicans, Cryptococcus neoformans. Scaffold: 2-amino-4,5,6,7-

tetrahydrobenzo[b]thiophene-3-carbonitrile.[8]
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Key SAR Findings:

Ring Fusion: The cyclohexyl ring (tetrahydrobenzo) is superior to cyclopentyl or acyclic alkyl

chains.

Formulation: Due to high lipophilicity (ClogP > 3.5), these compounds often suffer from poor

aqueous solubility. Encapsulation in chitosan nanoparticles has been shown to reduce MIC

values by 2-4 fold compared to the free drug.

Liability & Toxicology (PAINS & ADME)
PAINS Assessment
2-aminothiophenes are frequently flagged in in silico filters as Pan-Assay Interference

Compounds (PAINS).

Mechanism: The electron-rich thiophene can undergo redox cycling.

Mitigation:

Experimental Validation: Always test for time-dependent inhibition and sensitivity to redox

scavengers (e.g., adding DTT to the assay buffer). If activity persists with DTT, the

mechanism is likely genuine.

Structural Modification: Acylation of the C2-amine reduces the electron density of the ring,

lowering redox potential.

Metabolic Stability
The thiophene sulfur is a site for S-oxidation by cytochrome P450s, leading to reactive

sulfoxides/sulfones.

Design Tip: Blocking the C5 position with a metabolic handle (e.g., a methyl group or

halogen) can prevent ring opening and metabolic clearance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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